molecular formula C22H14FN5 B560182 2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline CAS No. 1422731-37-0

2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline

Cat. No. B560182
CAS RN: 1422731-37-0
M. Wt: 367.38
InChI Key: DCTZFBNDUHPMQU-UHFFFAOYSA-N
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Description

APTO-253, also known as LOR-253, LT-253, is a small molecule inhibitor of human metal-regulatory transcription factor 1 (MTF-1) with potential antitumor activity. MTF-1 inhibitor LOR-253 inhibits MTF-1 activity and thereby induces the expression of MTF-1 dependent tumor suppressor factor Kruppel like factor 4 (KLF4). This subsequently leads to the downregulation of cyclin D1, blocking cell cycle progression and proliferation. This agent also causes decreased expression of genes involved in tumor hypoxia and angiogenesis.

Scientific Research Applications

Synthesis and Characterization

The compound has been synthesized and characterized in various studies, focusing on its structural properties and binding behaviors. For instance, Kapp et al. (2022) reported the synthesis and crystal structures of imidazo[4,5-f]1,10-phenanthroline type compounds, including the analysis of their tautomeric forms and DNA binding modes. These compounds exhibit interactions with DNA either through π-π interactions or electrostatic attraction, suggesting potential applications in drug-DNA interaction studies (Kapp et al., 2022).

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of derivatives of this compound have been extensively studied. For instance, Samy and Alexander (2011) synthesized star-shaped trinuclear Ru(II) complexes of imidazo[4,5-f][1,10]phenanthroline derivatives, exploring their luminescent and electrochemical properties. These properties are crucial for applications in materials science, particularly in the development of light-emitting devices and sensors (Samy & Alexander, 2011).

Luminescent Probes and Sensing Applications

Several studies have demonstrated the utility of imidazo[4,5-f][1,10]phenanthroline derivatives as luminescent probes and sensors. For instance, Yoldas and Algi (2015) reported a novel probe built on an imidazo-phenanthroline scaffold, capable of dual-channel responses to Fe(II) and Zn(II) ions. Such probes have potential applications in environmental monitoring and bioimaging (Yoldas & Algi, 2015).

Antimicrobial and DNA-Cleavage Properties

The antimicrobial activities and DNA-cleavage properties of fluorescent imidazo-phenanthroline derivatives have also been investigated. Obali et al. (2020) studied the antibacterial activities and DNA-cleavage properties of novel fluorescent imidazo-phenanthroline derivatives, revealing their effectiveness against a range of microorganisms and their ability to bind to DNA. This suggests potential applications in the development of new antimicrobial agents and DNA-targeting therapeutics (Obali et al., 2020).

properties

CAS RN

1422731-37-0

Molecular Formula

C22H14FN5

Molecular Weight

367.38

IUPAC Name

2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline

InChI

InChI=1S/C22H14FN5/c1-11-17(13-7-6-12(23)10-16(13)26-11)22-27-20-14-4-2-8-24-18(14)19-15(21(20)28-22)5-3-9-25-19/h2-10,26H,1H3,(H,27,28)

InChI Key

DCTZFBNDUHPMQU-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1)C=C(C=C2)F)C3=NC4=C5C=CC=NC5=C6C(=C4N3)C=CC=N6

Appearance

Solid powder

synonyms

; 2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline
Reactant of Route 2
2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline
Reactant of Route 3
Reactant of Route 3
2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline
Reactant of Route 4
2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline
Reactant of Route 5
2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline
Reactant of Route 6
2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline

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